2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Overview
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the compound’s occurrence in nature or its applications.
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include studying the compound’s reactivity with other substances.Scientific Research Applications
Antiviral and Antibacterial Properties
2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a derivative of anthraquinone, has been studied for its potential antiviral and antibacterial properties. Research has shown that similar anthraquinone derivatives display weak anti-H1N1 activity, with some also showing anti-H3N2 activity. Additionally, certain compounds have demonstrated weak antimicrobial activity against Staphylococcus aureus (Wang et al., 2016).
Anticancer Activity
Anthraquinone derivatives, closely related to 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, have been investigated for their anticancer properties. Some of these compounds have shown effectiveness in inhibiting the growth of various cancer cell lines, including leukemia, lung, breast, ovary, and colon cancer cells. These findings indicate the potential of such compounds in cancer treatment (Saha et al., 2013).
Antimicrobial and Antifungal Activities
Research has also highlighted the antimicrobial and antifungal activities of anthraquinone derivatives. Isolated compounds from various plant sources have shown efficacy against pathogens like Salmonella enterica and Candida parapsilosis, suggesting their utility in developing new antimicrobial agents (Mfonku et al., 2020).
Dyes for Synthetic Polymer Fibres
Some anthraquinone derivatives have been used in the production of dyes for synthetic polymer fibers. These compounds can provide deep violet-red colorations with excellent fastness to light on materials like polyester, indicating their application in the textile industry (Peters, 1992).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often referenced for this information.
Future Directions
Future directions could involve potential applications of the compound, areas of research that need further exploration, and possible modifications to the compound that could enhance its properties or applications.
properties
IUPAC Name |
1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-21-7-11-12(17)6-10-13(16(11)20)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,17,20H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAYLECORSQIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229767 | |
Record name | 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |
CAS RN |
79560-36-4 | |
Record name | Lucidin ω-methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79560-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079560364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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